molecular formula C19H18N4O B2401338 5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954305-95-4

5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2401338
CAS No.: 954305-95-4
M. Wt: 318.38
InChI Key: FAZZZPZDVUJJCI-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with phenyl azide under copper-catalyzed conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
  • N-cyclopropyl-5-methylfuran-2-carboxamide

Uniqueness

Compared to similar compounds, 5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide may exhibit unique properties due to its specific structural features

Properties

IUPAC Name

5-cyclopropyl-N-(4-methylphenyl)-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-13-7-11-15(12-8-13)20-19(24)17-18(14-9-10-14)23(22-21-17)16-5-3-2-4-6-16/h2-8,11-12,14H,9-10H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZZZPZDVUJJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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